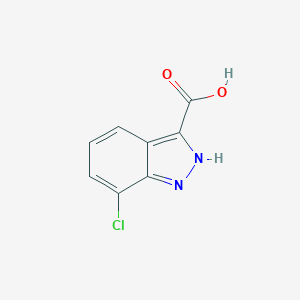

7-氯-1H-吲唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Chloro-1H-indazole-3-carboxylic acid is a compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 g/mol . The IUPAC name for this compound is 7-chloro-2H-indazole-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 7-Chloro-1H-indazole-3-carboxylic acid consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable .Chemical Reactions Analysis

While specific chemical reactions involving 7-Chloro-1H-indazole-3-carboxylic acid are not available, indazole derivatives have been known to exhibit a wide range of pharmacological activities .Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.59 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 196.0039551 g/mol . The topological polar surface area of the compound is 66 Ų .科学研究应用

抗癌应用

龙尼达明,一种吲唑-3-羧酸衍生物,表现出有效的抗增殖作用,并损害癌细胞的能量代谢,而不影响细胞核酸或蛋白质合成。其独特的机制包括抑制肿瘤细胞中的氧气消耗、有氧糖酵解和乳酸转运。龙尼达明已被研究其增强乳腺癌细胞系中蒽环类药物的细胞毒性作用和卵巢癌细胞系中顺铂活性的能力。它与标准化疗和放疗联合用于治疗乳腺癌、卵巢癌和肺癌等实体瘤的疗效已得到探索,但需要进一步的大规模研究来证实这些结果 (Di Cosimo 等人,2003)。

吲唑衍生物的药理学重要性

吲唑衍生物表现出广泛的生物活性,使其成为开发新治疗剂的重点。这些化合物由于其潜在的抗癌和抗炎特性以及在治疗涉及蛋白激酶和神经退行性疾病的疾病中的应用而具有很大的药理学价值。吲唑骨架构成了具有显着治疗价值的化合物的基础,最近的专利(2013-2017)突出了它们多样化的药理学应用 (Denya 等人,2018)。

羧酸对生物催化剂的抑制

已经研究了羧酸对生物催化剂抑制作用的影响,重点是它们对大肠杆菌和酿酒酵母等微生物的影响。羧酸,包括发酵过程中产生的羧酸,可以在低于所需产率的浓度下抑制微生物生长,影响生物燃料和化学品的生产。了解这些抑制机制有助于制定代谢工程策略,以提高微生物在工业应用中的鲁棒性 (Jarboe 等人,2013)。

1-茚满酮及其衍生物的生物活性

1-茚满酮及其衍生物与吲唑-3-羧酸的化学家族密切相关,已显示出有效的生物活性,包括抗病毒、抗炎、镇痛、抗疟、抗菌和抗癌作用。这些化合物还可用于治疗神经退行性疾病,并用作杀虫剂、杀菌剂和除草剂。1-茚满酮的合成和生物活性突出了它们在药物化学和潜在治疗应用中的重要性 (Turek 等人,2017)。

在环境修复中的作用

羧酸,包括吲唑-3-羧酸的衍生物,已被研究其在环境修复中的作用,特别是在将有毒的 Cr(VI) 还原为危害较小的 Cr(III) 方面。由羧酸介导的这一过程对于解毒工业废水和受铬污染的自然环境具有重要意义。了解这些反应可以为开发有效的方法修复受 Cr(VI) 污染的水域和场所提供有价值的见解 (Jiang 等人,2019)。

安全和危害

The compound should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided . The compound may cause skin irritation, serious eye irritation, and respiratory irritation .

未来方向

Indazole-containing derivatives, including 7-Chloro-1H-indazole-3-carboxylic acid, represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthetic approaches and exploring the diverse biological activities of these compounds .

作用机制

Target of Action

Indazole derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .

Mode of Action

For instance, some indazole derivatives have been found to inhibit cell growth, particularly in colon and melanoma cell lines .

Biochemical Pathways

Indazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .

Result of Action

Some indazole derivatives have been reported to inhibit cell growth, particularly in colon and melanoma cell lines .

生化分析

Biochemical Properties

7-Chloro-1H-indazole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indazole derivatives, including 7-Chloro-1H-indazole-3-carboxylic acid, have been shown to inhibit kinase enzymes, which are vital for cell signaling and regulation . These interactions often involve the binding of the compound to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways.

Cellular Effects

The effects of 7-Chloro-1H-indazole-3-carboxylic acid on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Additionally, 7-Chloro-1H-indazole-3-carboxylic acid can affect the expression of genes involved in cell growth and survival, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, 7-Chloro-1H-indazole-3-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity . Additionally, 7-Chloro-1H-indazole-3-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of 7-Chloro-1H-indazole-3-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that 7-Chloro-1H-indazole-3-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 7-Chloro-1H-indazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage. These findings highlight the importance of optimizing the dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

7-Chloro-1H-indazole-3-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA and RNA synthesis . Additionally, 7-Chloro-1H-indazole-3-carboxylic acid can modulate the activity of enzymes involved in energy metabolism, leading to changes in cellular energy levels.

Transport and Distribution

The transport and distribution of 7-Chloro-1H-indazole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 7-Chloro-1H-indazole-3-carboxylic acid within tissues can also be affected by its binding to plasma proteins, which can modulate its bioavailability and therapeutic effects.

Subcellular Localization

The subcellular localization of 7-Chloro-1H-indazole-3-carboxylic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by post-translational modifications and targeting signals . The localization of 7-Chloro-1H-indazole-3-carboxylic acid within these compartments can influence its interactions with biomolecules and its overall biological activity.

属性

IUPAC Name |

7-chloro-2H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKKAELOIRDAAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442067 |

Source

|

| Record name | 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129295-32-5 |

Source

|

| Record name | 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)